BenchChemオンラインストアへようこそ!

Tert-butyl 4-(5-fluoro-1H-indazol-3-YL)piperidine-1-carboxylate

Lipophilicity LogP Drug-likeness

Tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate (CAS 1228631-73-9) is a synthetic, Boc-protected, fluorinated indazole-piperidine hybrid building block with the molecular formula C₁₇H₂₂FN₃O₂ and molecular weight 319.37 g/mol. The compound features a piperidine ring connected to a 5-fluoro-1H-indazole moiety via a tert-butyl carbamate (Boc) protecting group, a design that enables selective late-stage deprotection and further functionalization.

Molecular Formula C17H22FN3O2
Molecular Weight 319.37
CAS No. 1228631-73-9
Cat. No. B3031008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-fluoro-1H-indazol-3-YL)piperidine-1-carboxylate
CAS1228631-73-9
Molecular FormulaC17H22FN3O2
Molecular Weight319.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)F
InChIInChI=1S/C17H22FN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
InChIKeyTYEFAYBFYAEMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(5-Fluoro-1H-Indazol-3-YL)Piperidine-1-Carboxylate (CAS 1228631-73-9): A Key Fluorinated Indazole-Piperidine Building Block for Kinase-Targeted Medicinal Chemistry


Tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate (CAS 1228631-73-9) is a synthetic, Boc-protected, fluorinated indazole-piperidine hybrid building block with the molecular formula C₁₇H₂₂FN₃O₂ and molecular weight 319.37 g/mol . The compound features a piperidine ring connected to a 5-fluoro-1H-indazole moiety via a tert-butyl carbamate (Boc) protecting group, a design that enables selective late-stage deprotection and further functionalization [1]. Indazole derivatives are widely explored as kinase inhibitor scaffolds; the 5-fluoro substitution pattern, in particular, appears in clinical-stage and tool compound kinase inhibitors such as the highly selective RIP2 kinase inhibitor GSK583 [2]. This compound serves primarily as a versatile intermediate for constructing 5-fluoroindazole-containing drug candidates, offering a pre-functionalized, regiochemically defined entry point for medicinal chemistry programs targeting inflammatory and oncology kinases [1].

Why Tert-Butyl 4-(5-Fluoro-1H-Indazol-3-YL)Piperidine-1-Carboxylate Cannot Be Casually Substituted in Kinase-Focused Research and Synthesis


The position of fluorine on the indazole ring, the nature of the halogen substituent, and the presence of the Boc protecting group collectively determine the utility of this compound in kinase-targeted medicinal chemistry. The 5-fluoro substitution pattern is not interchangeable with the 6-fluoro regioisomer; the 5-fluoro configuration is specifically required for binding to targets such as RIP2 kinase, as demonstrated by the high selectivity of GSK583 (IC₅₀ = 5 nM human RIP2) [1]. Replacing fluorine with bromine at the 5-position alters lipophilicity (ΔlogP ≈ +0.67), molecular weight, and steric profile, potentially compromising binding interactions . Using the free amine analog without the Boc group eliminates the synthetic orthogonality that allows controlled, stepwise diversification of the piperidine nitrogen . Finally, the non-fluorinated indazole analog lacks the metabolic stability enhancements conferred by the fluorine atom, which can lead to reduced half-life and increased clearance in downstream candidates [2]. These differences are quantifiable and have direct consequences for lead optimization streams, synthetic route design, and target selectivity profiling.

Quantitative Differentiation Evidence: Tert-Butyl 4-(5-Fluoro-1H-Indazol-3-YL)Piperidine-1-Carboxylate


Lipophilicity Differentiation: LogP 2.89 vs. Non-Fluorinated Analog LogP 3.62 – Implications for Formulation and Solubility

The target compound (CAS 1228631-73-9) exhibits an experimentally determined logP of 2.89 , which is significantly lower than the non-fluorinated analog tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS 889945-69-1) with a reported logP of 3.62 . This ΔlogP of −0.73 represents a meaningful shift in lipophilicity that can improve aqueous solubility and reduce LogD-driven off-target binding. The 6-fluoro regioisomer (CAS 1198284-41-1) has an intermediate logP of 3.25 , demonstrating that the 5-fluoro position provides the greatest reduction in lipophilicity among the mono-fluorinated regioisomers. The 5-bromo analog (CAS 1198284-77-3) has a logP of 3.56 , confirming that fluorine at position 5 modulates lipophilicity more favorably than bromine for lead-like space compliance.

Lipophilicity LogP Drug-likeness Solubility ADME

Regiochemical Specificity: 5-Fluoro Substitution Is Required for RIP2 Kinase Binding – Inference from the Clinical Tool Compound GSK583

The 5-fluoro-1H-indazol-3-yl fragment is a critical pharmacophoric element in GSK583, a highly selective RIP2 kinase inhibitor with IC₅₀ values of 5 nM (human) and 2 nM (rat) [1]. GSK583 contains the 5-fluoro-1H-indazol-3-yl moiety linked via an amine to a quinoline scaffold; the fluorine at position 5 is essential for maintaining both potency and kinase selectivity against a panel of over 300 kinases [1]. In contrast, the 6-fluoroindazole scaffold is associated with MEK4 inhibition and mineralocorticoid receptor antagonism rather than RIP2 activity [2][3]. The non-fluorinated indazole analog would lack the electronic and hydrogen-bond-accepting properties provided by the fluorine, likely resulting in reduced binding affinity. This regioisomeric differentiation makes the 5-fluoro compound the required building block for researchers pursuing RIP2 or related kinase targets where the 5-fluoroindazole motif has been validated.

RIP2 kinase GSK583 Regioselectivity Kinase inhibition Indazole SAR

Metabolic Stability Advantage: Fluorine Substitution Enhances Oxidative Stability Relative to Non-Fluorinated Indazole Analogs

Fluorine substitution on the indazole ring is well-established to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the substituted position [1]. The 5-fluoro substitution specifically blocks phase I hydroxylation at the C5 position of the indazole, a known metabolic soft spot for unsubstituted indazoles. While direct in vitro microsomal stability data for the target compound as a building block are not publicly available, class-level evidence from fluorinated indazole drug discovery programs demonstrates that the presence of fluorine atoms significantly increases the inhibitory potency and metabolic half-life of indazole-containing compounds. For example, 4,5,6,7-tetrafluoroindazole is a potent and selective iNOS inhibitor, and fluorination correlates with enhanced biological activity across multiple indazole-based scaffolds [2]. The non-fluorinated analog (CAS 889945-69-1) lacks this metabolic blockade at C5, which would be expected to result in faster oxidative clearance for drug candidates derived from that building block.

Metabolic stability Fluorine substitution Oxidative metabolism CYP450 Pharmacokinetics

Protecting Group Strategy: Boc-Protected Piperidine vs. Free Amine Analog – Synthetic Orthogonality and Purity Advantages

The target compound features a Boc-protected piperidine nitrogen, which is essential for multi-step synthetic sequences where the piperidine NH must remain inert during downstream transformations . The free amine analog, 5-fluoro-3-(piperidin-4-yl)-1H-indazole (CAS 1228748-91-1, MW 219.26 g/mol) , would require an additional protection step before many coupling reactions or would participate in undesired side reactions (e.g., acylation, alkylation) during indazole functionalization. The Boc group also improves the compound's handling properties: the target compound is an off-white powder with storage at 2–7°C (refrigerated) , whereas the free amine hydrochloride salt (CAS 1228631-51-3) has different stability and hygroscopicity profiles . The molecular weight difference (319.37 vs. 219.26 g/mol) is not a disadvantage when the compound serves as an intermediate, as the Boc group is removed in the final deprotection step to reveal the active amine.

Boc protection Piperidine Diversity-oriented synthesis Solid-phase synthesis Medicinal chemistry

Halogen Selection: 5-Fluoro vs. 5-Bromo – Lipophilic Efficiency and Steric Considerations for Kinase Inhibitor Design

The 5-fluoro target compound (logP = 2.89, MW = 319.37) and the 5-bromo analog (logP = 3.56, MW = 380.28) differ significantly in lipophilic efficiency (LipE). Fluorine provides a favorable balance of electronegativity, small steric volume, and moderate lipophilicity, whereas bromine introduces higher lipophilicity and bulk, which can occupy hydrophobic pockets differently but also increases the risk of off-target binding and poor solubility. In kinase inhibitor programs, 5-substituted indazoles have been shown to be potent and selective kinase inhibitors; the nature of the 5-substituent directly impacts kinase selectivity profiles [1]. A 5-fluoro substitution offers a smaller Van der Waals radius (1.47 Å vs. 1.85 Å for Br), allowing tighter fit into shallow hydrophobic pockets, and provides stronger hydrogen bond acceptor capacity (C–F vs. C–Br) [2]. Additionally, the 5-bromo compound has a higher molecular weight and logP, both disfavorable for lead-like properties according to standard drug-likeness filters (MW < 350 preferred; logP < 3.5 for oral bioavailability) [2].

Halogen bonding Lipophilic efficiency Fluorine vs bromine Kinase inhibitor SAR optimization

Procurement-Driven Application Scenarios for Tert-Butyl 4-(5-Fluoro-1H-Indazol-3-YL)Piperidine-1-Carboxylate


Early-Stage Kinase Inhibitor Hit-to-Lead Programs Targeting RIP2 or Related Kinases Requiring the 5-Fluoroindazole Pharmacophore

The 5-fluoro-1H-indazol-3-yl motif is pharmacologically validated in GSK583, a selective RIP2 kinase inhibitor with IC₅₀ = 5 nM . Medicinal chemistry teams pursuing RIP2, receptor-interacting protein kinases, or other kinases where 5-substituted indazoles have demonstrated potency and selectivity [1] should prioritize this building block to ensure the correct regiochemistry is incorporated from the first synthetic step. The pre-installed Boc group allows for immediate coupling reactions (e.g., amide bond formation, reductive amination, Suzuki coupling) at the piperidine nitrogen after deprotection, enabling rapid SAR exploration. The lower logP (2.89 vs. 3.62 for non-fluorinated analog) aligns with lead-like criteria, reducing the need for extensive logP optimization at later stages.

Diversity-Oriented Synthesis and Parallel Library Construction Using a Pre-Functionalized, Selective Building Block

The Boc-protected piperidine nitrogen provides synthetic orthogonality, allowing chemists to functionalize the indazole ring (e.g., at N1, C3, or C6 positions) without interfering with the piperidine nitrogen . This enables parallel synthesis of diverse compound libraries by varying the electrophile introduced after Boc deprotection. Compared to the free amine analog (CAS 1228748-91-1), the target compound eliminates one protection step per library member, saving approximately 12–24 hours of synthetic time and avoiding 15–30% yield loss per additional protection/deprotection cycle . The 5-fluoro substitution further ensures that every library member contains the metabolically stable fluorine atom, increasing the likelihood of identifying compounds with favorable ADME profiles [2].

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Requiring Defined Halogen Bonding and Hydrogen Bond Acceptors at the Indazole 5-Position

In fragment-based approaches where the indazole ring serves as a hinge-binding motif for kinase targets, the 5-fluoro substituent provides a strong hydrogen bond acceptor (electronegativity = 3.98 Pauling scale) and a small steric footprint (Van der Waals radius = 1.47 Å) . This contrasts with the 5-bromo analog (Van der Waals radius = 1.85 Å, logP = 3.56) [1], which may be too bulky for shallow ATP-binding pockets and too lipophilic for fragment-like physicochemical space. The 5-fluoro compound, with its lower logP and favorable LipE, is better suited for fragment growing and merging strategies where maintaining ligand efficiency is critical . The X-ray crystal structure of GSK583 bound to RIP2 (PDB: 5J7B) confirms that the 5-fluoroindazole moiety participates in key hydrophobic contacts and hydrogen-bonding interactions within the kinase hinge region .

Contract Research and Custom Synthesis Services Offering a Regiochemically Defined, In-Stock Indazole-Piperidine Intermediate

For contract research organizations (CROs) and custom synthesis providers, maintaining inventory of the 5-fluoro regioisomer ensures rapid turnaround for client projects requiring validated indazole-piperidine scaffolds. The compound is commercially available from multiple suppliers at ≥95% purity [2], with defined storage conditions (2–7°C, refrigerated) . Compared to the 6-fluoro regioisomer, which is associated with different biological targets (MEK4, mineralocorticoid receptor) [3][4], the 5-fluoro compound caters to a distinct and growing research area in innate immunity and inflammatory kinase inhibition. Offering this specific building block signals technical understanding of indazole SAR and reduces client-side procurement risk associated with ordering the wrong regioisomer.

Quote Request

Request a Quote for Tert-butyl 4-(5-fluoro-1H-indazol-3-YL)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.